Cas no 2680716-56-5 (5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine)

5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine 化学的及び物理的性質
名前と識別子
-
- EN300-28270807
- 5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine
- 2680716-56-5
-
- インチ: 1S/C8H16N2O/c1-8(2)6-7(11-3)9-4-5-10-8/h10H,4-6H2,1-3H3
- InChIKey: IZOSZMMAMIPSRV-UHFFFAOYSA-N
- ほほえんだ: O(C)C1CC(C)(C)NCCN=1
計算された属性
- せいみつぶんしりょう: 156.126263138g/mol
- どういたいしつりょう: 156.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 33.6Ų
5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28270807-0.05g |
5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine |
2680716-56-5 | 95.0% | 0.05g |
$839.0 | 2025-03-19 | |
Enamine | EN300-28270807-10.0g |
5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine |
2680716-56-5 | 95.0% | 10.0g |
$4299.0 | 2025-03-19 | |
Enamine | EN300-28270807-0.25g |
5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine |
2680716-56-5 | 95.0% | 0.25g |
$920.0 | 2025-03-19 | |
Enamine | EN300-28270807-1.0g |
5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine |
2680716-56-5 | 95.0% | 1.0g |
$999.0 | 2025-03-19 | |
Enamine | EN300-28270807-5.0g |
5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine |
2680716-56-5 | 95.0% | 5.0g |
$2900.0 | 2025-03-19 | |
Enamine | EN300-28270807-0.5g |
5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine |
2680716-56-5 | 95.0% | 0.5g |
$959.0 | 2025-03-19 | |
Enamine | EN300-28270807-2.5g |
5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine |
2680716-56-5 | 95.0% | 2.5g |
$1959.0 | 2025-03-19 | |
Enamine | EN300-28270807-0.1g |
5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine |
2680716-56-5 | 95.0% | 0.1g |
$879.0 | 2025-03-19 |
5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine 関連文献
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepineに関する追加情報
Introduction to 5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine (CAS No. 2680716-56-5)
5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine, identified by its Chemical Abstracts Service (CAS) number 2680716-56-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the diazepine class, which is well-known for its diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a methoxy group and a tetrahydropyridine ring system, contribute to its unique pharmacological profile.
The 5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine structure is characterized by a seven-membered aromatic-like ring containing nitrogen atoms at the 1 and 4 positions, with a methoxy substituent at the 5-position. The presence of two methyl groups at the 7-position enhances the steric bulk of the molecule, influencing its interactions with biological targets. This tetrahydropyridine core is further substituted with hydrogens at the 2, 3, and 6 positions, which modulates its electronic properties and reactivity.
In recent years, there has been growing interest in diazepine derivatives due to their potential applications in treating neurological disorders, anxiety-related conditions, and other central nervous system (CNS) disorders. The 5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine has been studied for its ability to interact with various neurotransmitter receptors and ion channels. Preliminary research suggests that this compound may exhibit anxiolytic and sedative effects without causing excessive side effects commonly associated with classical benzodiazepines.
The synthesis of 5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. The introduction of the methoxy group and the dimethyl substitution at the 7-position are critical steps that determine the final pharmacological properties of the compound. Advanced synthetic techniques such as catalytic hydrogenation and nucleophilic substitution have been employed to achieve these modifications efficiently.
One of the most compelling aspects of 5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine is its potential as a lead compound for drug development. Researchers have been exploring its interactions with GABA-A receptors and other CNS targets to understand its mechanism of action. The methoxy group at position 5 appears to enhance binding affinity while minimizing unwanted side effects such as dependence or tolerance. This makes it an attractive candidate for further investigation in preclinical studies.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic properties of 5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine with high accuracy. Molecular docking studies have revealed that this compound can effectively bind to specific pockets on target proteins without significant off-target effects. These computational models have guided experimental design and helped optimize synthetic routes for higher yields.
The pharmacological profile of 5-methoxy-7,7-dimethyl-2,3-hydrogenated pyridazine derivative has also been examined in vitro using cell-based assays. These studies have shown promising results regarding its ability to modulate neurotransmitter release and receptor activity. For instance,it has demonstrated inhibitory effects on certain enzymes involved in anxiety pathways,suggesting its potential as an alternative treatment for anxiety disorders.
Furthermore,the tetrahydropyridine core of 5-methoxy-N,N,N-trimethyl-(CAS No:2680716)-dihydro derivative is known to influence metabolic stability,which is a crucial factor in drug development. The presence of multiple hydrogenated positions enhances lipophilicity while maintaining solubility,making it suitable for oral administration。This balance between lipophilicity and solubility is essential for achieving optimal bioavailability and therapeutic efficacy.
Another area of interest is the potential role of 5-methoxy-N,N,N-trimethyl-(CAS No:2680716)-dihydro derivative in treating neurodegenerative diseases such as Alzheimer’s disease or Parkinson’s disease。Studies have indicated that diazepine derivatives can interact with amyloid-beta plaques and tau protein aggregates,which are hallmark features of these diseases。The structural flexibility of CAS No2680716 allows it to penetrate these aggregates effectively,potentially slowing down disease progression.
In conclusion,5-methoxy-N,N,N-trimethyl-(CAS No:2680716)-dihydro derivative represents a promising candidate for further pharmaceutical development due to its unique structural features and potential therapeutic applications。Ongoing research aims to elucidate its exact mechanism of action,optimize synthetic pathways,and evaluate its safety profile in clinical trials。With advancements in drug discovery technologies,this compound holds significant promise for addressing various neurological disorders in the future.
2680716-56-5 (5-methoxy-7,7-dimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine) 関連製品
- 71050-43-6(5-Bromo-4-ethoxythiophene-3-carboxylic acid)
- 2229433-24-1(2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline)
- 898776-85-7(3,4-Dichloro-4'-pyrrolidinomethyl benzophenone)
- 2097928-95-3(1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine)
- 2173999-14-7(ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate)
- 2639374-19-7(rac-(2R,4S,5S)-1-(benzyloxy)carbonyl-2,5-dimethylpiperidine-4-carboxylic acid)
- 2229620-75-9((6-chloro-1-methyl-1H-indol-3-yl)methanesulfonyl chloride)
- 2172527-56-7(1-(3-bromo-4-methoxyphenyl)ethane-1-sulfonyl fluoride)
- 2210137-00-9(5-4-(benzenesulfonyl)piperidine-1-carbonyl-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one)
- 1385374-86-6(N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide)




